
6-(3-Furan-2-yl-acryloylamino)-hexanoic acid
Overview
Description
“6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” is a chemical compound that can be purchased from various suppliers12. However, detailed information about this specific compound is not readily available in the literature.
Synthesis Analysis
The synthesis of “6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” is not explicitly mentioned in the literature. However, chalcone derivatives, which share structural similarities with this compound, have been synthesized and studied extensively3. The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties4.Molecular Structure Analysis
The molecular structure of “6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” is not explicitly described in the literature. However, related compounds, such as α-phthalimido-chalcone hybrids, have been characterized by IR, 1H NMR, 13C NMR, mass spectroscopy, and X-ray analysis5.Chemical Reactions Analysis
Specific chemical reactions involving “6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” are not described in the literature. However, chalcone derivatives have been shown to exhibit a range of pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity4.Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” are not explicitly described in the literature.Scientific Research Applications
Fluorescent Labeling in Oligodeoxyribonucleotides
6-(3-Furan-2-yl-acryloylamino)-hexanoic acid and its derivatives have been explored for their potential in fluorescent labeling, particularly in the field of oligodeoxyribonucleotides. Singh et al. (2007) synthesized and characterized two highly fluorescent compounds, which were attached to 12-mer oligodeoxyribonucleotides at their 5′-end using suitable linker molecules. These labeled oligodeoxyribonucleotides exhibited appreciable fluorescence even at very low concentrations and demonstrated higher thermal stability compared to their unlabeled counterparts, indicating the utility of such fluorescent compounds in enhancing the detection and stability of oligodeoxyribonucleotides for various biophysical studies (Singh, Kumar, Gupta, & Singh, 2007).
Synthesis and Reactivity
The synthesis and reactivity of compounds related to 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid have been investigated in various studies. For instance, Short and Rockwood (1969) explored the synthesis and interconversion of 6-aroyl-4-oxohexanoic acids and 5-aryl-2-furanpropionic acids, highlighting the chemical versatility and potential application of such compounds in the development of anti-inflammatory agents, as well as their utility in organic synthesis and medicinal chemistry (Short & Rockwood, 1969).
Biomolecular Interactions
Research on furan derivatives, including compounds structurally related to 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid, has extended into the study of their interactions with biomolecules. For example, Ciminiello et al. (1991) isolated furan fatty acids from marine sponges and examined their inflammatory activity, suggesting potential roles in natural defense mechanisms and their implications in bioactive compound discovery (Ciminiello, Fattorusso, Magno, Mangoni, Ialenti, & Rosa, 1991).
Material Science and Catalysis
The applications of 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid and related compounds also extend to material science and catalysis. For example, the synthesis of Diels-Alder adducts between furan and methyl acrylate, as described by Kotsuki, Asao, and Ohnishi (1984), showcases the utility of furan derivatives in organic synthesis, offering pathways to novel materials and catalysts (Kotsuki, Asao, & Ohnishi, 1984).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, compounds like 6-(3-Furan-2-yl-acryloylamino)-hexanoic acid find applications in the adsorption and detection of various chemical species. The study by Cao et al. (2020) on the adsorption properties of poly(6-acryloylamino-hexyl hydroxamic acid) resin for rare earth ions exemplifies the potential of furan derivatives in enhancing the efficiency of adsorption processes and the selective recovery of valuable elements (Cao, Zhou, Wang, & Man, 2020).
Safety And Hazards
The safety and hazards associated with “6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” are not explicitly described in the literature. However, a related compound, (E)-3-(furan-2-yl)acrylic acid, has been associated with skin irritation, serious eye irritation, and respiratory irritation6.
Future Directions
The future directions for research on “6-(3-Furan-2-yl-acryloylamino)-hexanoic acid” are not explicitly described in the literature. However, chalcone derivatives have been suggested as potential targets for the development of new anti-infective agents4.
properties
IUPAC Name |
6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(8-7-11-5-4-10-18-11)14-9-3-1-2-6-13(16)17/h4-5,7-8,10H,1-3,6,9H2,(H,14,15)(H,16,17)/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFXSGLCBNBRPM-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328299 | |
| Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24800995 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-(3-Furan-2-yl-acryloylamino)-hexanoic acid | |
CAS RN |
406725-33-5 | |
| Record name | 6-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



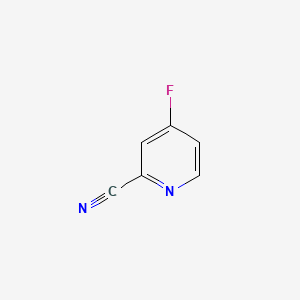
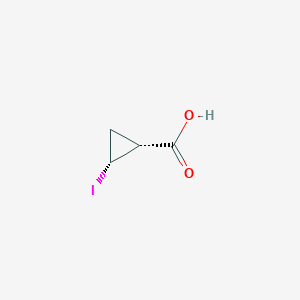
![2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethanamine](/img/structure/B1310654.png)
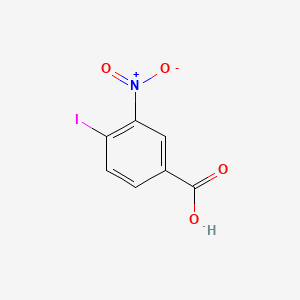
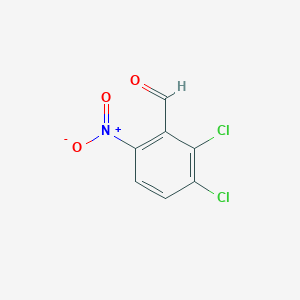
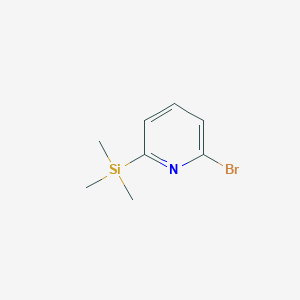
![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
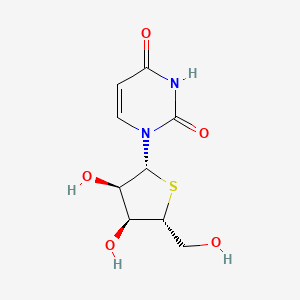
![1-Bromo-4-[(phenylsulfonyl)methyl]benzene](/img/structure/B1310668.png)
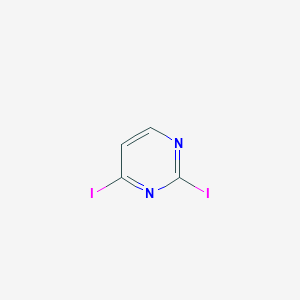
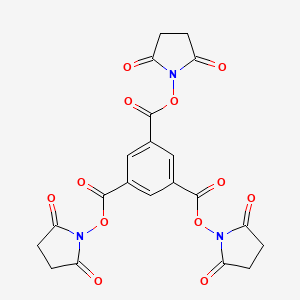
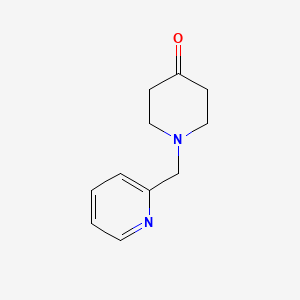
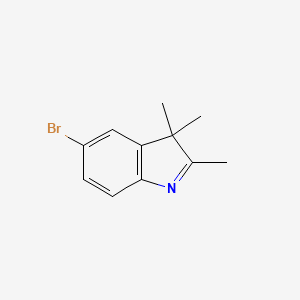
![2-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-allyloxy]-tetrahydro-pyran](/img/structure/B1310679.png)